molecular formula C12H5I2N3O2S B14406133 5,7-Diiodoquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate CAS No. 89588-75-0

5,7-Diiodoquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate

Cat. No.: B14406133
CAS No.: 89588-75-0
M. Wt: 509.06 g/mol
InChI Key: IKGLOAIJVVRPJM-UHFFFAOYSA-N
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Description

5,7-Diiodoquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate is a complex organic compound that combines the structural features of quinoline and thiadiazole. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of iodine atoms in its structure enhances its reactivity and potential biological activity.

Preparation Methods

The synthesis of 5,7-Diiodoquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the iodination of quinoline to form 5,7-diiodoquinoline. This intermediate is then reacted with 1,2,3-thiadiazole-4-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Chemical Reactions Analysis

5,7-Diiodoquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The iodine atoms in the compound make it susceptible to nucleophilic substitution reactions, where iodine can be replaced by other nucleophiles such as amines or thiols.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5,7-Diiodoquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound’s potential biological activity makes it a candidate for studying its effects on various biological systems, including antimicrobial and anticancer properties.

    Medicine: Due to its structural features, it is investigated for potential therapeutic applications, including as an antimicrobial agent and in cancer treatment.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5,7-Diiodoquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate involves its interaction with molecular targets in biological systems. The compound can chelate metal ions, which is essential for its antimicrobial activity. It may also interact with DNA and proteins, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation, but its ability to form stable complexes with metal ions and its reactivity with biological molecules are key factors .

Comparison with Similar Compounds

5,7-Diiodoquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of quinoline and thiadiazole structures, along with the presence of iodine atoms, which enhance its reactivity and potential biological activity.

Properties

CAS No.

89588-75-0

Molecular Formula

C12H5I2N3O2S

Molecular Weight

509.06 g/mol

IUPAC Name

(5,7-diiodoquinolin-8-yl) thiadiazole-4-carboxylate

InChI

InChI=1S/C12H5I2N3O2S/c13-7-4-8(14)11(10-6(7)2-1-3-15-10)19-12(18)9-5-20-17-16-9/h1-5H

InChI Key

IKGLOAIJVVRPJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2I)I)OC(=O)C3=CSN=N3)N=C1

Origin of Product

United States

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